molecular formula C10H19NO2 B13961864 Propionic acid, 2-methyl-2-piperidino-, methyl ester CAS No. 75673-33-5

Propionic acid, 2-methyl-2-piperidino-, methyl ester

Cat. No.: B13961864
CAS No.: 75673-33-5
M. Wt: 185.26 g/mol
InChI Key: SLRRABNGOAECFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionic acid, 2-methyl-2-piperidino-, methyl ester is a structurally complex ester derivative of propionic acid. Its molecular framework includes a methyl group and a piperidino moiety (a six-membered nitrogen-containing heterocycle) at the α-carbon (C2 position) of the propionic acid backbone, with the carboxylic acid group esterified to a methyl group .

Properties

CAS No.

75673-33-5

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-methyl-2-piperidin-1-ylpropanoate

InChI

InChI=1S/C10H19NO2/c1-10(2,9(12)13-3)11-7-5-4-6-8-11/h4-8H2,1-3H3

InChI Key

SLRRABNGOAECFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)N1CCCCC1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of propionic acid derivatives with nitrogen-containing substituents such as piperidino groups typically involves:

  • Formation of the propionic acid derivative intermediate.
  • Introduction of the piperidino substituent via nucleophilic substitution or amination.
  • Esterification to form the methyl ester.

Industrially Viable Processes

According to patent literature, processes for preparing related compounds such as 2-methyl-2′-phenylpropionic acid derivatives provide insight into the preparation of 2-methyl-2-piperidino propionic acid esters. These processes emphasize:

  • Use of mild reaction conditions to avoid hazardous reagents like zinc powder, which is inflammable and yields low conversion in nitro group reductions.
  • Employing nucleophilic substitution reactions between appropriately functionalized intermediates (e.g., compounds with leaving groups such as mesylates or tosylates) and piperidine or its derivatives.
  • Use of inorganic bases (e.g., sodium hydroxide, potassium carbonate) or organic bases (e.g., triethylamine, DBU) to facilitate substitution and esterification reactions.

Specific Reaction Steps

A typical preparation route includes:

  • Preparation of Hydroxy-Substituted Intermediate:
    Starting from 2-methyl-2-(4-hydroxyphenyl)propionic acid methyl ester or similar intermediates, hydroxyl groups are introduced or retained for further functionalization.

  • Conversion to Leaving Group:
    The hydroxy group is converted into a good leaving group such as mesylate or tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

  • Nucleophilic Substitution with Piperidine:
    The mesylate or tosylate intermediate undergoes nucleophilic substitution with piperidine or 2-methylpiperidine to form the 2-methyl-2-piperidino propionic acid methyl ester.

  • Purification:
    The product is purified by standard organic techniques such as extraction, drying over sodium sulfate, filtration, and distillation or crystallization to obtain the pure methyl ester.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydroxy intermediate formation Reaction at 80°C for 18 hours in DMF 88-94 Use of methyltrimethylsilyl dimethylketene acetal or ethyltrimethylsilyl dimethylketene acetal
Conversion to mesylate/tosylate Methanesulfonyl chloride or p-toluenesulfonyl chloride, triethylamine, room temperature, 1-2 hours 91-100 Efficient conversion to leaving groups
Nucleophilic substitution Piperidine or derivative, base, solvent, moderate temperature Not explicitly stated Reaction proceeds under mild conditions, base facilitates substitution
Purification Drying with Na2SO4, filtration, distillation/crystallization - Standard organic purification methods

Advantages of the Described Methods

  • Industrial Scalability: The processes avoid hazardous reagents and conditions, making them suitable for large-scale synthesis.
  • High Yield: Optimized reaction conditions yield high purity products with yields typically above 85% for key steps.
  • Versatility: The methodology allows for the preparation of various derivatives by modifying the alkyl or aryl substituents and the nitrogen heterocycle.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes
Formation of hydroxy intermediate Methyltrimethylsilyl dimethylketene acetal, DMF, 80°C, 18 h Hydroxy-substituted methyl ester intermediate, 88-94% yield
Conversion to mesylate/tosylate Methanesulfonyl chloride or p-toluenesulfonyl chloride, triethylamine, room temp, 1-2 h Formation of mesylate or tosylate intermediate, 91-100% yield
Nucleophilic substitution Piperidine or 2-methylpiperidine, base, solvent Introduction of piperidino group, moderate temperature, high efficiency
Purification Na2SO4 drying, filtration, distillation/crystallization Pure methyl ester product obtained

Chemical Reactions Analysis

Types of Reactions: Propionic acid, 2-methyl-2-piperidino-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield propionic acid and 2-methyl-2-piperidinol.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Propionic acid and 2-methyl-2-piperidinol.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Scientific Research Applications

  • Chemistry Propionic acid, 2-methyl-2-piperidino-, methyl ester serves as a reagent in organic synthesis and as an intermediate in preparing complex molecules.
  • Biology It is studied for its potential biological activities and interactions with biological systems.
  • Medicine Researches investigate its pharmacological properties and potential therapeutic applications.
  • Industry It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Hydrolysis It can be hydrolyzed in the presence of an acid or base to produce propionic acid and 2-methyl-2-piperidinol.
    • Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid.
    • Basic hydrolysis can be performed using sodium hydroxide.
  • Oxidation The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives, using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Substitution The ester group can be substituted with other functional groups through nucleophilic substitution reactions, using nucleophiles such as amines or alcohols under appropriate conditions.

Use as an Intermediate in the Synthesis of Pharmaceutical Compounds

Mechanism of Action

The mechanism of action of Propionic acid, 2-methyl-2-piperidino-, methyl ester involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound’s structural uniqueness lies in its α-methyl and piperidino substituents. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents on α-Carbon Ester Group Molecular Weight (g/mol) CAS Number Key Properties/Applications
Propionic acid, 2-methyl-2-piperidino-, methyl ester Methyl, Piperidino Methyl ~213.3 (calculated) Not reported Potential CNS activity, enhanced solubility due to piperidine
3-(2-Fluorophenyl)propionic acid methyl ester 2-Fluorophenyl Methyl ~182.18 Not reported Alanyl aminopeptidase inhibitor; aromatic substituent enhances target binding
2-(4-sec-Butyl-phenyl)-propionic acid-pyrrolidin-2-ylcarbamoyl methyl ester sec-Butyl phenyl, Pyrrolidine carbamoyl Methyl ~375.5 (calculated) Not reported Anti-inflammatory prodrug of ibuprofen; pyrrolidine improves metabolic stability
Propionic acid methyl ester None Methyl 88.11 554-12-1 Reagent, microbial metabolite; lacks functional complexity
Hexadecanoic acid methyl ester None (palmitic acid ester) Methyl 270.45 112-39-0 Antioxidant; long alkyl chain increases lipophilicity
Key Observations:
  • Piperidine vs.
  • Aromatic vs. Aliphatic Substituents: Fluorophenyl-containing analogues (e.g., 3-(2-fluorophenyl)propionic acid methyl ester) exhibit specificity for aminopeptidases due to aromatic π-π interactions, whereas the piperidino group may favor interactions with amine receptors or transporters .
  • Ester Group Influence : Methyl esters generally offer faster hydrolysis rates compared to ethyl or benzyl esters, affecting metabolic stability. For example, propionic acid methyl ester is rapidly metabolized in gut microbiota, while ibuprofen prodrugs with bulkier esters (e.g., pyrrolidine carbamoyl) show delayed release .

Biological Activity

Propionic acid, 2-methyl-2-piperidino-, methyl ester (CAS No. 75673-33-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and applications in various fields, particularly in cancer research and metabolic studies.

Chemical Structure and Properties

The chemical structure of this compound features a propionic acid backbone with a piperidine ring substituted at the second carbon. Its molecular formula is C₁₁H₁₅N and it has a molar mass of approximately 175.25 g/mol. The presence of the piperidine moiety is significant as it may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with propionic acid derivatives under controlled conditions. Various methods have been reported, including:

  • Esterification : Reaction of propionic acid with piperidine in the presence of a dehydrating agent.
  • Transesterification : Utilizing methyl esters of fatty acids and piperidine derivatives to form the desired compound.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of propionic acid derivatives, including this compound. For instance, derivatives of similar structures have shown significant inhibitory effects on cancer cell proliferation:

  • In vitro Studies : Research indicates that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, including HeLa cells. For example, compounds synthesized from structure modifications have demonstrated IC50 values ranging from 0.69 μM to 11 μM compared to doxorubicin (IC50 = 2.29 μM) .
CompoundCell LineIC50 (μM)
DoxorubicinHeLa2.29
Propionic acid derivative AHeLa0.69
Propionic acid derivative BHeLa11

The mechanism by which propionic acid derivatives exert their anticancer effects may involve:

  • Histone Deacetylase Inhibition : Some studies suggest that these compounds act as potent inhibitors of histone deacetylases (HDACs), leading to altered gene expression profiles conducive to apoptosis in cancer cells .
  • Induction of Apoptosis : Observations include chromatin condensation and nuclear fragmentation in treated cells, indicative of apoptosis .

Metabolic Studies

Beyond anticancer activity, propionic acid derivatives have been investigated for their roles in metabolic pathways:

  • Human Exposome Studies : this compound has been identified in human blood samples, suggesting its relevance in metabolic studies related to exposure assessment and health implications .

Case Studies

  • Study on Anticancer Activity :
    • A series of compounds derived from propionic acid were synthesized and tested for their ability to inhibit HDACs and induce apoptosis in cancer cell lines.
    • Results indicated that modifications to the piperidine ring significantly enhanced anticancer activity.
  • Metabolic Profiling :
    • A study focused on individuals exposed to propionic acid derivatives revealed its presence as a metabolite, linking it to various health outcomes and emphasizing the need for further investigation into its biological effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.